5-(4-Dimethylaminophenyl)hydantoin
Overview
Description
5-(4-Dimethylaminophenyl)hydantoin is a chemical compound belonging to the hydantoin family. Hydantoins are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This particular compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to the hydantoin core. Hydantoins have been widely studied due to their diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Dimethylaminophenyl)hydantoin can be achieved through various methods. One common approach involves the Bucherer-Bergs reaction, which is a multicomponent reaction involving an aldehyde or ketone, potassium cyanide, and ammonium carbonate in aqueous ethanol at elevated temperatures . Another method includes the reaction of α-amino methyl ester hydrochlorides with carbamates, followed by cyclization under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Bucherer-Bergs reaction due to its efficiency and simplicity. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, advancements in green chemistry have led to the development of more sustainable and environmentally friendly procedures for the industrial synthesis of hydantoins .
Chemical Reactions Analysis
Types of Reactions
5-(4-Dimethylaminophenyl)hydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The hydantoin ring can undergo substitution reactions at different positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted hydantoins. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
5-(4-Dimethylaminophenyl)hydantoin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Dimethylaminophenyl)hydantoin involves its interaction with molecular targets such as voltage-gated sodium channels. By inhibiting these channels, the compound can modulate neuronal excitability, leading to its anticonvulsant effects. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, influencing multiple biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phenytoin: A well-known anticonvulsant with a similar hydantoin core.
Ethotoin: Another anticonvulsant with structural similarities.
Nilutamide: Used in the treatment of prostate cancer.
Nitrofurantoin: An antibiotic with a hydantoin structure.
Uniqueness
5-(4-Dimethylaminophenyl)hydantoin is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This modification enhances its biological activity and makes it a valuable compound for developing new therapeutic agents .
Properties
IUPAC Name |
5-[4-(dimethylamino)phenyl]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-14(2)8-5-3-7(4-6-8)9-10(15)13-11(16)12-9/h3-6,9H,1-2H3,(H2,12,13,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOFPHFQDQGVOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966451 | |
Record name | 4-[4-(Dimethylamino)phenyl]-4H-imidazole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52094-63-0 | |
Record name | Hydantoin, 5-(4-dimethylaminophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052094630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[4-(Dimethylamino)phenyl]-4H-imidazole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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